4-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
This compound belongs to the benzothiazine-dione class, characterized by a 1λ⁶,4-benzothiazine-1,1-dione core substituted with a 3-(methylsulfanyl)phenyl group at position 4 and a piperidine-1-carbonyl moiety at position 2.
Properties
IUPAC Name |
[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-27-17-9-7-8-16(14-17)23-15-20(21(24)22-12-5-2-6-13-22)28(25,26)19-11-4-3-10-18(19)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKCQOUDTMHJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl and amide groups are then introduced through subsequent reactions, often involving coupling reactions such as Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can lead to amine or alcohol derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C21H22N2O3S2
- IUPAC Name : 4-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- SMILES Notation : CSc1cccc(N(C=C2C(N3CCCCC3)=O)c(cccc3)c3S2(=O)=O)c1
This compound features a benzothiazine core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that benzothiazine derivatives exhibit anticancer properties. The structure of L810-0078 suggests potential interactions with cellular pathways involved in tumor growth. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and lung cancers.
Neuroprotective Effects
The piperidine moiety in L810-0078 may confer neuroprotective effects. Studies have demonstrated that compounds containing piperidine can modulate neurotransmitter systems and provide protection against neurodegenerative diseases. This is particularly relevant for conditions such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
Benzothiazine derivatives have been reported to possess antimicrobial activities. Preliminary tests on similar compounds suggest that L810-0078 could inhibit the growth of pathogenic bacteria and fungi, making it a candidate for further investigation in the field of infectious diseases.
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Study on Cancer Cell Lines : A study demonstrated that a related benzothiazine compound reduced cell viability in breast cancer cell lines by inducing apoptosis (programmed cell death).
- Neuroprotection Research : Research indicated that a piperidine-containing compound improved cognitive function in animal models of Alzheimer's disease through modulation of acetylcholine levels.
Potential in Polymer Chemistry
The unique chemical structure of L810-0078 allows for potential applications in polymer science. Its ability to form stable bonds may be utilized in developing new materials with enhanced properties such as thermal stability and chemical resistance.
Synthesis of Functional Materials
The synthesis pathways for benzothiazine derivatives can lead to the development of functional materials used in electronics or coatings due to their robust chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazine Derivatives
Structural Analogues
The following benzothiazine-dione derivatives share core structural motifs but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Physicochemical Properties
Lipophilicity (logP) :
Solubility :
- Piperidine and methylsulfanyl substituents may reduce aqueous solubility compared to the chloro-fluoro analogue, which exhibits moderate solubility in DMSO (>10 mM) .
Biological Activity
The compound 4-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, often referred to as L810-0078, is a novel benzothiazine derivative that has garnered attention for its potential biological activities. This compound's unique structure suggests various pharmacological properties, particularly in cancer treatment and anti-inflammatory applications.
Chemical Structure
The chemical structure of L810-0078 is characterized by the following features:
- A benzothiazine core.
- A methylsulfanyl group attached to a phenyl ring.
- A piperidine moiety linked via a carbonyl group.
Anticancer Properties
Recent studies have shown that L810-0078 exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve disruption of the cell cycle and inhibition of angiogenesis.
Table 1: Antiproliferative Activity of L810-0078
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.25 | Cell cycle arrest at G2/M phase |
| HT-29 (Colon) | 0.30 | Disruption of microtubule dynamics |
| M21 (Melanoma) | 0.20 | Induction of apoptosis |
In chick chorioallantoic membrane assays, L810-0078 demonstrated comparable efficacy to established agents like combretastatin A-4 in blocking tumor growth and angiogenesis, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties, particularly through its selective inhibition of cyclooxygenase enzymes (COX). In vitro studies indicate that L810-0078 possesses strong COX-2 inhibitory activity with an IC50 value ranging from 0.10 to 0.31 µM, showing a high selectivity index compared to COX-1 .
Table 2: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| L810-0078 | >10 | 0.10 - 0.31 | 31 - 132 |
| Indomethacin | 0.079 | 0.25 | 3.16 |
This selectivity may reduce gastrointestinal side effects commonly associated with non-selective NSAIDs.
Antibacterial Activity
L810-0078 has been screened for antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Preliminary results suggest moderate activity against Staphylococcus aureus and Escherichia coli, with growth inhibition percentages reaching up to 66% .
Case Studies
One notable study involved the administration of L810-0078 in an animal model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to controls, alongside minimal toxicity observed in vital organs such as the liver and kidneys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
